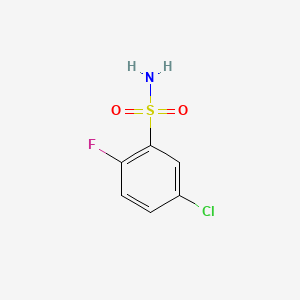

5-Chloro-2-fluorobenzenesulfonamide

Descripción

Historical Context and Significance of Sulfonamide Compounds in Medicinal Chemistry

The story of sulfonamides is a pivotal chapter in the history of medicine. These synthetic compounds were the first broadly effective systemic antibacterials, heralding the dawn of the antibiotic revolution. lookchem.com Their journey began in the 1930s at the laboratories of Bayer, where Gerhard Domagk discovered that a red dye named Prontosil could protect mice from deadly streptococcal infections. scbt.comgoogleapis.com This groundbreaking discovery, which earned Domagk the Nobel Prize in 1939, was soon followed by a key insight from researchers at the Pasteur Institute: Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. scbt.com

This revelation triggered a "sulfa craze," with chemists synthesizing thousands of sulfonamide derivatives. googleapis.com These "sulfa drugs" became crucial during World War II for treating wound infections and saving countless lives. scbt.comgoogleapis.com The initial wave of sulfonamides included compounds like sulfapyridine, effective against pneumonia, and sulfathiazole. scbt.com

The mechanism of action for antibacterial sulfonamides was another scientific milestone. They act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid, a vital nutrient for bacterial growth. lookchem.com Since humans obtain folic acid from their diet, these drugs can selectively target bacteria. lookchem.com

Beyond their antibacterial origins, the sulfonamide scaffold proved to be a "magic group" with a vast range of biological activities. scbt.combldpharm.com This led to the development of non-antibacterial sulfonamides, including diuretics, hypoglycemic agents for diabetes (like tolbutamide), anticonvulsants, and even antiviral and anticancer therapies. scbt.combldpharm.com This remarkable diversity cemented the sulfonamide functional group as a privileged structure in medicinal chemistry, a legacy that continues in modern drug discovery. bldpharm.comnih.gov

Overview of Halogenated Benzenesulfonamides in Contemporary Research

The simple benzenesulfonamide (B165840) core has been extensively modified to enhance or diversify its therapeutic effects. One of the most successful strategies has been the incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzene (B151609) ring. Halogenation has profound effects on a molecule's physicochemical properties, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org

In contemporary research, halogenated benzenesulfonamides are a major focus, particularly in the design of enzyme inhibitors. A prominent example is their application as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in conditions like glaucoma and certain cancers. pharmint.netgoogleapis.com The sulfonamide group itself acts as an anchor, coordinating with the zinc ion in the enzyme's active site. The halogen atoms on the benzene ring help to orient the molecule and can form specific halogen bonds, which are noncovalent interactions that can significantly improve binding affinity and selectivity for specific CA isoforms. pharmint.netsigmaaldrich.com

Research has shown that varying the position and type of halogen substituent can fine-tune the inhibitory profile of the compound. pharmint.net For instance, a study on benzenesulfonamide derivatives of metformin (B114582) found that ortho-halogenated compounds, including chloro-, bromo-, and fluoro-substituted versions, exhibited promising anticoagulant properties. google.com The strategic placement of halogens can enhance membrane permeation and steric fit to a molecular receptor, making it a powerful tool in rational drug design. acs.org This approach of using halogenation to achieve isoform-selective inhibition is a key area of investigation for developing more targeted therapies with fewer side effects. pharmint.netgoogleapis.com

Scope and Research Focus on 5-Chloro-2-fluorobenzenesulfonamide

Within the diverse family of halogenated benzenesulfonamides, this compound emerges as a compound of interest primarily as a chemical intermediate or building block. lookchem.combldpharm.com Its research focus is less on its own biological activity and more on its utility in the synthesis of more complex, high-value molecules for the pharmaceutical and agrochemical industries.

The structure of this compound, featuring both a chloro and a fluoro substituent on the benzene ring, makes it a valuable precursor. The presence and specific positioning of these two different halogens, along with the sulfonamide group, offer multiple reactive sites for chemists to build upon, allowing for the construction of diverse molecular architectures. Chemical suppliers list it as an important raw material and intermediate for this reason. lookchem.com

Detailed research findings point to its role in constructing larger, biologically active compounds. For example, patent literature describes the synthesis of complex kinase inhibitors for cancer therapy which incorporate halogenated sulfonamide moieties. googleapis.comgoogle.com The related precursor, 5-Chloro-2-fluorobenzenesulfonyl chloride, is a reactive compound used to introduce the 5-chloro-2-fluorophenylsulfonyl group into target molecules. sigmaaldrich.com The compound is also structurally related to intermediates like 2-amino-5-chloro-2'-fluorobenzophenone, which is a known precursor for anxiolytic drugs.

The primary research application of this compound is therefore in synthetic and medicinal chemistry, where it serves as a key component for creating novel drug candidates and other functional organic compounds.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 351003-57-1 | |

| Molecular Formula | C₆H₅ClFNO₂S | bldpharm.com |

| Molecular Weight | 209.63 g/mol | bldpharm.com |

| Physical Form | Solid | |

| Melting Point | 126-130 °C | |

| InChI Key | DBJNLJWQSQOBJM-UHFFFAOYSA-N | |

| SMILES | NS(=O)(=O)c1cc(Cl)ccc1F |

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJNLJWQSQOBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361496 | |

| Record name | 5-Chloro-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-57-1 | |

| Record name | 5-Chloro-2-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Spectroscopic and Advanced Structural Characterization of 5 Chloro 2 Fluorobenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 5-Chloro-2-fluorobenzenesulfonamide is expected to show three distinct signals for the aromatic protons, in addition to a signal for the sulfonamide (–SO₂NH₂) protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro, fluoro, and sulfonamide groups, as well as through-space and through-bond coupling between protons and between protons and the fluorine atom.

The protons on the aromatic ring (H-3, H-4, and H-6) would likely appear in the range of δ 7.0–8.0 ppm. The proton ortho to the fluorine (H-3) would be coupled to the fluorine atom, resulting in a doublet of doublets. The proton para to the fluorine (H-6) would also exhibit coupling to the fluorine, though weaker, and would also be coupled to H-4. The proton H-4, situated between the chloro and sulfonamide groups, would be a doublet of doublets due to coupling with H-3 and H-6. The sulfonamide protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.20 - 7.40 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-4 | 7.60 - 7.80 | dd | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |

| H-6 | 7.80 - 8.00 | d | J(H-F) ≈ 4-5, J(H-H) ≈ 2-3 |

| -SO₂NH₂ | 5.0 - 7.0 | br s | - |

Predicted in a non-polar solvent like CDCl₃. The values are estimates based on analogous compounds.

The ¹³C NMR spectrum will show six signals for the six carbon atoms of the benzene (B151609) ring. The chemical shifts are significantly affected by the attached substituents. The carbon atom attached to the fluorine (C-2) will show a large one-bond coupling (¹JCF), appearing as a doublet. The other carbons will also show smaller couplings to the fluorine atom.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-1 (-SO₂NH₂) | 135 - 140 | ~2-5 |

| C-2 (-F) | 155 - 160 (d) | ~240-250 |

| C-3 | 115 - 120 (d) | ~20-25 |

| C-4 | 130 - 135 (d) | ~3-5 |

| C-5 (-Cl) | 128 - 133 (d) | ~8-10 |

| C-6 | 125 - 130 (d) | ~3-5 |

Predicted in a non-polar solvent like CDCl₃. The values are estimates based on analogous compounds.

To definitively assign the proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak between the signals for H-3 and H-4 would be expected. aist.go.jp

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom it is directly attached to. nist.gov This would unequivocally link the proton assignments to the carbon framework.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, the sulfonamide protons could show a correlation to C-1. The aromatic protons would show multiple correlations that would be key to confirming the substitution pattern. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between atoms that are close to each other, which can be useful in confirming the conformation of the molecule. wisc.edu

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H bonds of the sulfonamide, the S=O bonds, the C-F bond, and the C-Cl bond, as well as the aromatic ring.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (sulfonamide) | 3400 - 3200 | Medium, two bands |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium to weak |

| S=O Stretch (asymmetric) | 1370 - 1330 | Strong |

| S=O Stretch (symmetric) | 1180 - 1160 | Strong |

| C-F Stretch | 1270 - 1210 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| Aromatic C=C Bending | 1600 - 1450 | Medium to weak |

These predictions are based on typical ranges for these functional groups. sigmaaldrich.comuni.luvscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The nominal molecular weight of this compound (C₆H₅ClFNO₂S) is approximately 209.5 g/mol . Due to the presence of chlorine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. lookchem.com

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 209 | Molecular ion (with ³⁵Cl) |

| [M+2]⁺ | 211 | Molecular ion (with ³⁷Cl) |

| [M-SO₂NH₂]⁺ | 129/131 | Loss of sulfonamide group |

| [C₆H₃FCl]⁺ | 130/132 | Phenyl fragment |

Predicted for Electron Ionization (EI) mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the sulfonamide group. This would confirm the substitution pattern on the benzene ring and reveal the conformation of the sulfonamide group relative to the ring. In the absence of experimental data, one can predict that the sulfonamide group would participate in hydrogen bonding with neighboring molecules in the crystal lattice.

Iv. Computational Chemistry and Molecular Modeling Studies of 5 Chloro 2 Fluorobenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), would be used to calculate the electronic structure, molecular orbitals, and reactivity descriptors for 5-chloro-2-fluorobenzenesulfonamide.

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to a reference reaction (k₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org

For this compound, the Hammett σ constants for the chloro and fluoro substituents would be used to predict their influence on the reactivity of the benzene (B151609) ring and the acidity of the sulfonamide group. The σ values depend on the position of the substituent (meta or para) and reflect the combination of inductive and resonance effects. While specific experimental determination for this compound is not available, theoretical methods can calculate substituent descriptors compatible with Hammett sigma constants. chemrxiv.org Such calculations would quantify the electron-withdrawing nature of the halogen substituents and their impact on properties like pKa.

Table 1: Illustrative Hammett σ Constants for Relevant Substituents

| Substituent | σ_meta | σ_para |

| -Cl | 0.37 | 0.23 |

| -F | 0.34 | 0.06 |

| -SO₂NH₂ | 0.55 | 0.66 |

Note: These are general literature values and have not been specifically calculated for the electronic environment of this compound. The actual electronic effect in the molecule would be a composite of these influences.

The acidity of the sulfonamide proton (pKa) is a critical parameter influencing the compound's pharmacokinetic and pharmacodynamic profile. A lower pKa indicates a more acidic proton, which can be crucial for binding to biological targets like metalloenzymes. Quantum chemical calculations can predict the pKa of the sulfonamide group by calculating the energies of the protonated and deprotonated species.

The predicted pKa can then be correlated with potential biological activity. For instance, in carbonic anhydrase inhibitors, a class of drugs where sulfonamides are prominent, the deprotonated sulfonamide anion is key to coordinating the zinc ion in the enzyme's active site. Therefore, a predicted pKa in the physiological range could suggest a higher likelihood of inhibitory activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a receptor, typically a protein. rjb.rosemanticscholar.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, docking studies would be performed against various protein targets where sulfonamides are known to be active, such as carbonic anhydrases, dihydrofolate synthase, or certain protein kinases. nih.govtandfonline.com

Docking algorithms would place this compound into the active site of a target protein in various possible conformations and orientations. The stability of each pose would be evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.govtandfonline.com The pose with the best score represents the most likely binding mode. These simulations would predict whether the compound can fit within the binding pocket and form favorable interactions.

Table 2: Hypothetical Docking Results for this compound against a Generic Protein Target

| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Binding Mode |

| Carbonic Anhydrase II | -7.5 | Sulfonamide group coordinates with the active site zinc ion. |

| Dihydropteroate (B1496061) Synthase | -6.8 | Phenyl ring forms π-stacking interactions with aromatic residues. |

Note: This table is for illustrative purposes only. Actual values would be derived from specific molecular docking simulations.

Beyond predicting the binding pose, docking simulations provide detailed information about the non-covalent interactions between the ligand and the protein. This includes identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with this compound. For example, the sulfonamide group's oxygen atoms and nitrogen atom are potential hydrogen bond acceptors and donors, respectively. The chloro and fluoro substituents could participate in halogen bonding or other specific interactions. Understanding these key interactions is crucial for explaining the compound's potency and for designing more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comnih.gov A QSAR model takes the form of an equation that relates molecular descriptors (numerical representations of chemical structure) to a biological response.

A QSAR study involving this compound would require a dataset of structurally similar benzenesulfonamide (B165840) derivatives with measured biological activity against a specific target. tandfonline.com Molecular descriptors for each compound, including electronic (e.g., Hammett constants, atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters, would be calculated. Statistical methods, such as multiple linear regression, would then be used to build a model that can predict the activity of new, untested compounds. tandfonline.comtandfonline.com While a specific QSAR model for this compound is not available, its calculated descriptors would be valuable inputs for such a study.

Development of 2D and 3D QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of QSAR models for sulfonamides, including derivatives structurally related to this compound, typically involves the following steps:

Data Set Selection: A series of sulfonamide derivatives with experimentally determined biological activities (e.g., inhibitory constants) against a specific target is compiled.

Molecular Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. In 2D-QSAR , these descriptors are derived from the 2D representation of the molecule and can include constitutional, topological, and electronic properties. In 3D-QSAR , the descriptors are calculated from the 3D-aligned structures of the molecules and represent the steric and electrostatic fields surrounding them.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) analysis, are employed to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For instance, a 2D-QSAR study on a series of sulfonamide derivatives as carbonic anhydrase inhibitors might reveal that descriptors related to molecular size, shape, and electronic properties are crucial for inhibitory activity. researchgate.net A typical 2D-QSAR model can be represented by a linear equation where the biological activity is a function of one or more molecular descriptors.

A study on benzenesulfonamide derivatives as Hepatitis B Virus capsid assembly inhibitors resulted in robust 3D-QSAR models. tandfonline.com The statistical parameters for these models indicate a high degree of confidence in their predictive ability.

| QSAR Model Statistics for HBV Capsid Assembly Inhibitors | |

| Model Type | CoMFA |

| r² (non-cross-validated correlation coefficient) | 0.998 |

| q² (cross-validated correlation coefficient) | 0.625 |

| r²_pred (predictive r-squared for external test set) | 0.837 |

| Model Type | CoMSIA |

| r² (non-cross-validated correlation coefficient) | 0.987 |

| q² (cross-validated correlation coefficient) | 0.645 |

| r²_pred (predictive r-squared for external test set) | 0.698 |

These statistical values underscore the utility of 3D-QSAR models in guiding the design of novel inhibitors.

Insights from CoMFA and CoMSIA Studies on Sulfonamide Inhibitors

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that provide detailed insights into the structure-activity relationships of a series of ligands. tandfonline.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in biological activity. nih.gov

For sulfonamide inhibitors, CoMFA and CoMSIA studies have been instrumental in understanding their interaction with various target enzymes, such as carbonic anhydrases. tandfonline.comnih.gov The sulfonamide group itself is a key pharmacophore, often anchoring the inhibitor to a zinc ion in the active site of metalloenzymes. The contour maps generated from these studies provide a visual guide for medicinal chemists to design more potent and selective inhibitors.

A CoMFA study on sulfonamide inhibitors of the Rv3588c β-carbonic anhydrase from Mycobacterium tuberculosis yielded a predictive model that highlighted the importance of steric and electrostatic factors for inhibition. nih.gov

| CoMFA Model Statistics for mtCA 2 Inhibitors | |

| Cross-validated coefficient (q²) | 0.88 |

| Predictive r² | 0.93 |

| Number of Components | Not Specified |

| Standard Error of Prediction | Not Specified |

The insights from such studies are invaluable for lead optimization. For example, a CoMFA map might indicate that a bulky, electropositive substituent at a particular position on the benzene ring of a benzenesulfonamide derivative would enhance its binding affinity to the target protein.

Molecular Dynamics Simulations to Explore Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide detailed information about the conformational flexibility of a ligand like this compound and its dynamic interactions with a biological target. peerj.com

In the context of sulfonamide inhibitors, MD simulations can be used to:

Investigate the stability of the ligand-protein complex over time.

Analyze the specific hydrogen bonds and other non-covalent interactions that contribute to binding.

Explore the conformational changes that both the ligand and the protein undergo upon binding.

Calculate the binding free energy of the ligand to the protein.

A study using MD simulations on the interaction of sulfonamides with triose phosphate (B84403) isomerase (TPI) from Plasmodium falciparum provided insights into the selective affinity of these compounds for the parasite's enzyme over the human counterpart. peerj.com The simulations revealed key residues at the dimer interface of the protein that are crucial for binding.

| MD Simulation Findings for a Sulfonamide with pTPI | |

| Binding Site | Dimer Interface |

| Estimated Interaction Energy (MM-PBSA) | -42.91 kJ/mol |

| Dominant Favorable Interactions | Van der Waals |

| Key Residues Involved | V46, Y48 |

These findings are critical for the rational design of selective inhibitors, a key objective in drug discovery to minimize off-target effects.

In Silico Screening and Virtual Ligand Libraries

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.govresearchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.govresearchgate.net

Virtual screening can be broadly categorized into two types:

Ligand-based virtual screening: This approach uses the knowledge of known active compounds to identify new molecules with similar properties.

Structure-based virtual screening: This method relies on the 3D structure of the target protein to dock and score a library of compounds, predicting their binding affinity and mode.

For sulfonamides, virtual screening of large chemical libraries has been employed to discover novel inhibitors for various targets. nih.gov A typical workflow involves:

Library Preparation: A large library of virtual compounds, which can range from commercially available chemicals to custom-designed molecules, is prepared.

Screening: The library is screened using either ligand-based or structure-based methods. In the case of structure-based screening, each compound is docked into the active site of the target protein.

Hit Selection: The compounds are ranked based on a scoring function, and the top-ranking molecules (hits) are selected for further investigation.

Experimental Validation: The selected hits are then synthesized and tested experimentally to confirm their biological activity.

A study on the discovery of cannabinoid type II receptor (CB₂) antagonists utilized a virtual library of 140 million sulfonamide-functionalized compounds. nih.gov This large-scale screening led to the identification of potent lead compounds.

| Virtual Screening Campaign for CB₂ Antagonists | |

| Library Size | ~140 million compounds |

| Target | Cannabinoid Receptor Type II (CB₂) |

| Screening Method | Structure-based virtual screening (docking) |

| Outcome | Identification of promising lead compounds |

The use of such vast virtual libraries, often containing "superscaffolds" like the sulfonamide moiety, significantly enhances the probability of discovering novel and potent bioactive molecules. nih.gov

Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr of 5 Chloro 2 Fluorobenzenesulfonamide and Analogs

Influence of Halogenation (Chlorine and Fluorine) on Biological Activity

The presence and position of halogen atoms, such as chlorine and fluorine, on the benzenesulfonamide (B165840) ring are key determinants of the molecule's interaction with biological targets. nih.gov

The specific placement of halogen atoms on the benzene (B151609) ring can orient the molecule within the active site of a target enzyme, thereby affecting binding affinity and selectivity. nih.gov For instance, in the design of carbonic anhydrase (CA) inhibitors, a 2-chloro or 2-bromo substituent on a benzenesulfonamide ring acts as an anchor, coordinating with the zinc ion (Zn(II)) in the enzyme's active site, while the halogen atom itself helps to properly orient the ring. nih.gov

Studies on fluorinated benzenesulfonamides have further detailed these positional effects. The synthesis of various ortho-para and meta-para double-substituted fluorinated benzenesulfonamides showed that the specific arrangement of the benzenesulfonamide group, a hydrophobic substituent, and a benzoic acid was necessary for inhibiting amyloid-beta peptide aggregation. nih.gov Similarly, research on tri- and tetrafluorobenzenesulfonamides as CA inhibitors demonstrated that varying the substituents at the 2-, 3-, and 4-positions resulted in a wide range of binding affinities and isoform selectivities. nih.gov For example, 3,4-disubstituted-2,5,6-trifluorobenzenesulfonamides generally exhibited higher binding affinity for CAs compared to their 2,4-disubstituted-3,5,6-trifluoro counterparts. nih.gov In another study, the presence of a chlorine atom at the meta-position of para-N β-amino acid-bearing benzenesulfonamide derivatives was shown to increase the observed affinity for carbonic anhydrase compared to non-chlorinated versions. mdpi.com

Halogenation significantly influences how a molecule binds to its target enzyme or receptor. The electronegativity and size of halogen atoms can alter the electronic distribution of the benzene ring and introduce new interactions, such as halogen bonds, which can enhance binding affinity. nih.govharvard.edu

In the context of carbonic anhydrase (CA) inhibitors, fluorinated benzenesulfonamides have been developed as high-affinity and isoform-selective agents. nih.gov The strategic placement of fluorine atoms can lead to nanomolar inhibition of specific CA isoforms, including CA II, CA VII, and the tumor-associated CA IX and CA XII. nih.gov X-ray crystallography has confirmed how these fluorinated inhibitors bind within the active sites of various CA isoforms, providing a structural basis for their affinity and selectivity. nih.gov For example, a study on benzenesulfonamide derivatives targeting Vibrio cholerae CAs noted that the introduction of a halogen in the para or ortho position of a phenyl derivative resulted in a lack of activity, with the exception of a fluorophenyl compound which restored some activity. tandfonline.com This highlights the nuanced effect of halogen position on binding.

The table below summarizes the inhibitory activity of selected halogenated benzenesulfonamide analogs against different carbonic anhydrase isoforms, illustrating the impact of halogen substitution on affinity and selectivity.

| Compound/Scaffold | Target Enzyme | Inhibition Constant (Kᵢ) | Key Finding | Citation |

| 2-Chloro/bromo-benzenesulfonamide | Carbonic Anhydrases (CAs) | Not specified | Halogen at position 2 orients the ring, affecting affinity and selectivity. | nih.gov |

| 4-Iodophenyl derivative (scaffold a) | Vibrio cholerae α-CA | Good activity | Demonstrates the large size of the VchαCA binding pocket can accommodate bulky halogens. | tandfonline.com |

| 2-Bromophenyl derivative (scaffold a) | Vibrio cholerae α-CA | Good activity | Similar to the iodo-derivative, shows tolerance for larger halogens in the active site. | tandfonline.com |

| Fluorophenyl compound (scaffold a) | Vibrio cholerae α-CA | Active (restored) | Fluorine at the right position can restore activity lost by other halogen substitutions. | tandfonline.com |

| 2,4-substituted-3,5,6-trifluorobenzenesulfonamides | Carbonic Anhydrase XIII | High selectivity | Effective and highly selective inhibitors over off-target CA I and CA II. | nih.gov |

| 3,4-Disubstituted-2,5,6-trifluorobenzenesulfonamides | Carbonic Anhydrases | Higher affinity than 2,4-isomers | Positional arrangement of fluorine significantly impacts binding strength. | nih.gov |

| m-Chloro-benzenesulfonamide derivative | Carbonic Anhydrase | Increased affinity | Chlorine in the meta-position enhances binding affinity compared to non-chlorinated analogs. | mdpi.com |

Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. tandfonline.comresearchgate.net The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450. tandfonline.com Placing fluorine at a site of metabolic attack can block this process, thereby increasing the compound's half-life and bioavailability. tandfonline.comresearchgate.net

Beyond blocking metabolism directly, fluorine's high electronegativity can alter the electronic properties of adjacent functional groups, which can also influence the pharmacodynamic profile. tandfonline.com This can lead to improved membrane permeation and enhanced binding affinity for the target protein. researchgate.netmdpi.com The introduction of fluorine can reduce the basicity of a compound, which may improve its ability to cross cellular membranes. tandfonline.com These modifications collectively contribute to a more favorable pharmacodynamic profile, potentially leading to a more potent and longer-lasting biological effect. nih.govwikipedia.orgnih.gov

Role of the Sulfonamide Moiety in Bioactivity

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, recognized for its critical role in the biological activity of a vast array of drugs. wikipedia.orgresearchgate.netajchem-b.com This functional group is not merely a passive structural element but an active participant in molecular recognition and catalysis inhibition.

In many of its applications, particularly as an enzyme inhibitor, the sulfonamide moiety acts as a zinc-binding group (ZBG). nih.govresearchgate.net For example, in antibacterial sulfonamides, the group serves as an isostere of the carboxylic acid in p-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in bacteria. wikipedia.orgnih.gov Similarly, in carbonic anhydrase inhibitors, the ionized sulfonamide (R-SO₂NH⁻) coordinates directly to the Zn(II) ion in the enzyme's active site, forming a key part of the binding interaction. nih.govharvard.edu The ability of the sulfonamide group to form hydrogen bonds and interact with various protein environments makes it a valuable motif in drug discovery. ontosight.ai

Modifications to the sulfamoyl group (-SO₂NHR), specifically substitutions on the nitrogen atom (N1), can profoundly influence a compound's activity. youtube.com Monosubstitution on the N1 nitrogen often increases activity, whereas disubstitution typically leads to a loss of activity. youtube.com

The nature of the substituent plays a crucial role. In a study of sulfamoyl benzamide (B126) derivatives as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), the substitution on the sulfonyl group was critical. nih.gov An N-cyclopropyl ring substitution (compound 2a) was favorable for inhibiting h-NTPDase3, while a morpholine (B109124) ring substitution (compound 2b) was inactive. nih.gov The addition of a chlorine atom to the benzene ring of the N-cyclopropyl analog shifted its selectivity towards h-NTPDase8. nih.gov Another study on sulfonamides derived from carvacrol (B1668589) found that cyclic substituents at the sulfonamide group generally resulted in higher acetylcholinesterase (AChE) inhibitory activity compared to a simple amine substituent. nih.gov These findings underscore that the size, shape, and electronic properties of the N1 substituent are key to modulating biological activity and selectivity. nih.govresearchgate.net

The table below illustrates how different substituents on the sulfamoyl group affect the inhibitory activity of benzenesulfonamide analogs.

| Parent Scaffold | Sulfamoyl Substituent (R in -SO₂NHR) | Target | Observed Activity | Citation |

| 5-(N-sulfamoyl)benzoic acid | Cyclopropyl | h-NTPDase3 | Potent inhibition (IC₅₀ = 1.32 µM) | nih.gov |

| 5-(N-sulfamoyl)benzoic acid | Morpholine | h-NTPDases | Inactive | nih.gov |

| 2-Chloro-5-(N-sulfamoyl)benzoic acid | Cyclopropyl | h-NTPDase8 | Potent and selective inhibition (IC₅₀ = 0.28 µM) | nih.gov |

| Carvacrol sulfonamide | Morpholine | Acetylcholinesterase (AChE) | Most active in series (IC₅₀ = 5.64 µM) | nih.gov |

| Carvacrol sulfonamide | Hydrazine (-NH₂) | Acetylcholinesterase (AChE) | Least active in series (IC₅₀ = 9.24 µM) | nih.gov |

In the development of HIV-1 inhibitors, introducing aryl or aliphatic sulfonamide groups via a flexible linear alkyl diamine chain linker was explored. nih.gov The length of this chain was found to be critical; an ethyl linker was often inadequate, while longer, more flexible chains allowed for better interaction with the target protein. nih.gov Similarly, in designing negative allosteric modulators of the NMDA receptor, replacing a planar amide linker with a more flexible sulfonamide linker was tolerated and, in some cases, enhanced potency by allowing for a more favorable binding conformation. nih.gov

Conversely, in some cases, rigidity in the linker can be beneficial. In a study of benzenesulfonamide derivatives targeting Vibrio cholerae CAs, constraining the linker within a cyclic urea (B33335) structure led to the highest selectivity over human CA isoforms. tandfonline.com This suggests that linker design is a delicate balance between flexibility and pre-organization, which must be optimized for each specific biological target. nih.govmdpi.com

Stereochemical Considerations and their Effect on Activity

The introduction of chiral centers or axes of chirality into a molecule can have profound effects on its pharmacological activity. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer of a chiral compound. While specific research on the stereoisomers of 5-Chloro-2-fluorobenzenesulfonamide is not extensively documented in publicly available literature, the principles of stereochemistry in medicinal chemistry allow for a discussion of potential implications.

Stereoisomerism in derivatives of this compound could arise in two primary ways: through the introduction of a stereocenter, typically a carbon atom bonded to four different groups, or through the phenomenon of atropisomerism. Atropisomerism is a type of axial chirality that results from hindered rotation around a single bond, leading to stereoisomers that can be stable and separable. This is particularly relevant for substituted biaryl compounds, but can also occur in other systems with restricted rotation.

For an analog of this compound to be chiral, a chiral center would need to be introduced, for instance, by substitution on the sulfonamide nitrogen with a chiral group, or by modification of the benzene ring in a way that creates a stereocenter. If such chiral analogs were synthesized, it would be expected that the different enantiomers would exhibit different biological activities. One enantiomer, the eutomer, would likely fit better into the target binding site and have higher activity, while the other enantiomer, the distomer, would have lower activity or potentially interact with other biological targets, leading to different effects or side effects.

Atropisomerism could be engineered into analogs of this compound by introducing bulky substituents, particularly at the positions ortho to the bond connecting the phenyl ring to the sulfonamide group or to another part of the molecule. This restricted rotation can lead to stable atropisomers which, like enantiomers, can have distinct biological profiles. Research on other classes of sulfonamides has demonstrated the significance of atropisomerism. For example, in some kinase inhibitors containing a sulfonamide group, the separated atropisomers have shown significant differences in their inhibitory potency and selectivity.

To illustrate the potential impact of stereochemistry on the activity of a hypothetical analog of this compound, consider the following data table. This table presents hypothetical data for a pair of enantiomers of a derivative, showing how the biological activity can differ between them.

| Compound | Stereoisomer | Target Binding Affinity (IC₅₀, nM) |

| Hypothetical Analog A | (R)-enantiomer | 50 |

| Hypothetical Analog A | (S)-enantiomer | 500 |

| Hypothetical Analog B | Racemate | 120 |

This table is for illustrative purposes only and is based on general principles of stereochemistry in pharmacology, not on experimental data for this compound analogs.

The table demonstrates that the (R)-enantiomer of "Hypothetical Analog A" is ten times more potent than the (S)-enantiomer. The racemate, which is a 1:1 mixture of both enantiomers, shows an intermediate activity. This highlights the importance of resolving and studying the individual stereoisomers of a chiral drug candidate.

Vii. Medicinal Chemistry and Therapeutic Potential of 5 Chloro 2 Fluorobenzenesulfonamide

Lead Compound Identification and Optimization in Drug Discovery

In the realm of drug discovery, a "lead compound" is a chemical starting point that exhibits promising biological activity and serves as the foundation for developing a more potent, selective, and pharmacokinetically favorable drug candidate. The process of modifying a lead compound to enhance its desirable properties is known as lead optimization.

5-Chloro-2-fluorobenzenesulfonamide and its derivatives have emerged as lead compounds in various therapeutic areas. The initial identification of a lead often stems from high-throughput screening of large compound libraries or from a rational design approach based on the structure of a biological target. Once a lead like this compound is identified, medicinal chemists employ a variety of strategies to optimize its structure. These strategies include:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the molecule, such as the sulfonamide group, the phenyl ring, and the halogen substituents, to understand how these changes affect biological activity. For instance, altering the substitution pattern on the phenyl ring can significantly impact the compound's binding affinity to its target enzyme.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or metabolic stability. For example, a chlorine atom might be replaced with a trifluoromethyl group to alter electronic properties and lipophilicity.

Computational Modeling: Computer-aided drug design (CADD) techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to predict how modifications to the lead compound will affect its interaction with the target protein. This allows for a more rational and efficient optimization process.

Through these iterative cycles of design, synthesis, and biological testing, the initial lead compound is refined into a drug candidate with an improved therapeutic profile.

Potential as Inhibitors for Specific Disease Targets

The sulfonamide moiety is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. researchgate.net CAs play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov The dysregulation of specific CA isoforms is implicated in several diseases, making them attractive targets for therapeutic intervention.

Carbonic anhydrase inhibitors are used in the management of glaucoma and epilepsy. nih.govdrugs.com In the eye, CA II is involved in the production of aqueous humor, and its inhibition leads to a decrease in intraocular pressure, a key factor in the management of glaucoma. nih.goveyewiki.org Systemic and topical CA inhibitors, such as dorzolamide (B1670892) and brinzolamide, are established treatments for this condition. eyewiki.org The development of novel sulfonamide-based CA inhibitors, potentially derived from scaffolds like this compound, continues to be an area of interest for identifying agents with improved efficacy and side-effect profiles. researchgate.net

In the brain, the inhibition of certain CA isoforms can lead to an increase in carbon dioxide levels, which has been shown to have an anticonvulsant effect. nih.gov This makes CA inhibitors a therapeutic option for certain types of epilepsy. nih.gov Research into new CA inhibitors aims to develop isoform-selective compounds that can effectively control seizures with fewer side effects. nih.gov

Tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and are linked to tumor progression and metastasis. researchgate.netnih.gov These enzymes help cancer cells to survive in the acidic and hypoxic tumor microenvironment by regulating pH. researchgate.net This makes CA IX and CA XII promising targets for anticancer drug development. researchgate.net

Derivatives of this compound can be designed to selectively inhibit these tumor-associated CAs. By inhibiting CA IX and XII, these compounds can disrupt the pH balance within the tumor, leading to cancer cell death and inhibiting tumor growth and spread. nih.govmdpi.com Research is focused on developing potent and selective inhibitors of CA IX and XII. nih.gov For example, ureidosulfonamide scaffolds have been explored for their potential in cancer radiotheranostics targeting CA-IX. thno.org

Beyond CA inhibition, the structural scaffold of this compound can be incorporated into molecules targeting other anticancer mechanisms. For instance, the related compound 5-chloro-2-fluorobenzoic acid has been used in the design of Aurora kinase inhibitors, which are involved in cell cycle regulation and are a target in cancer therapy. ossila.com

The sulfonamide group is a well-known feature of sulfa drugs, which were among the first successful antibacterial agents. While resistance is now widespread, the development of new sulfonamide-based antimicrobials is still an active area of research. Derivatives of this compound could be explored for their potential antibacterial and antifungal properties. For example, studies have shown that sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold exhibit activity against various bacteria, including methicillin-resistant Staphylococcus aureus and Mycobacterium species. epistemonikos.org Similarly, other halogenated benzoxazolinone derivatives have shown promise as antibacterial and antifungal agents. nih.gov The thiazolylhydrazone scaffold has also been optimized to produce compounds with potent and broad-spectrum antifungal activity. nih.gov

Inflammation is a complex biological response implicated in numerous diseases. The development of new anti-inflammatory drugs is a significant focus of medicinal chemistry. Some studies have explored the anti-inflammatory potential of compounds containing a fluorobenzimidazole core, which can be synthesized from precursors related to this compound. nih.gov These compounds have been shown to inhibit enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways. nih.gov

Strategies for Improving Selectivity and Efficacy

A critical aspect of drug development is to maximize the therapeutic effect while minimizing off-target effects. For inhibitors derived from this compound, several strategies can be employed to improve their selectivity and efficacy:

Isoform-Selective Inhibition: For targets like carbonic anhydrases, which have multiple isoforms, designing inhibitors that selectively bind to the disease-relevant isoform (e.g., CA IX in cancer) over others (e.g., CA II in the eye) is crucial to reduce side effects. This can be achieved by exploiting subtle differences in the active sites of the various isoforms.

Targeted Delivery: Conjugating the inhibitor to a molecule that specifically targets diseased cells or tissues can increase its local concentration and efficacy. For example, linking a CA IX inhibitor to an antibody that recognizes a tumor-specific antigen.

Combination Therapy: Combining a this compound-based inhibitor with other drugs can lead to synergistic effects and overcome drug resistance. For instance, combining a CA IX inhibitor with a standard chemotherapy agent or an anti-angiogenic drug in cancer treatment. mdpi.com

Through the application of these medicinal chemistry principles, the therapeutic potential of this compound and its derivatives can be further explored and optimized for the treatment of a wide range of diseases.

Development of Novel Sulfonamide-Based Drugs

The inherent reactivity and specific electronic properties of the this compound moiety have made it a valuable building block in the design of novel sulfonamide-based therapeutic agents. Medicinal chemists have utilized this scaffold to explore new chemical space and develop compounds with tailored biological activities. The strategic placement of the chloro and fluoro substituents on the phenyl ring influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can critically impact its binding affinity to biological targets.

Research into novel sulfonamide-based drugs has led to the investigation of various derivatives where the this compound core is appended to diverse heterocyclic systems. These efforts aim to identify new drug candidates for a range of diseases, including cancer and inflammatory conditions. Patents have disclosed the incorporation of the this compound moiety into molecules designed as modulators of C-C chemokine receptor 8 (CCR8) and as inhibitors of serum- and glucocorticoid-regulated kinase 1 (SGK1).

A notable area of research has been the development of potent and selective inhibitors of SGK1, a serine/threonine kinase involved in various cellular processes like cell proliferation, survival, and ion channel regulation. nih.gov Dysregulation of SGK1 has been implicated in the pathology of several diseases, including cancer and hypertension.

In a focused effort to develop SGK1 inhibitors, a series of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides were synthesized and evaluated. nih.gov This research highlighted the critical role of the substitution pattern on the benzenesulfonamide (B165840) ring for inhibitory activity. While the study did not specifically report on the 5-chloro-2-fluoro substitution, it provided extensive structure-activity relationship (SAR) data on a variety of dihalo-substituted benzenesulfonamides, demonstrating their potential as potent SGK1 inhibitors.

The investigation revealed that benzenesulfonamides with halogen substitutions, particularly dihalo-substitutions at the 2- and 5-positions of the benzene (B151609) ring, exhibited strong SGK1 inhibitory activity. nih.gov The table below showcases the inhibitory potency of several dihalo-substituted benzenesulfonamide derivatives from this study, illustrating the impact of the halogen substitution pattern on SGK1 inhibition.

Table 1: In Vitro Inhibitory Activity of Dihalo-Substituted Benzenesulfonamides against SGK1

| Compound ID | Substituents | SGK1 IC₅₀ (nM) at 10 µM ATP |

|---|---|---|

| 11n | 2,5-dichloro | 23 |

| 11w | 2-chloro-5-bromo | 19 |

| 11x | 2-chloro-5-iodo | 17 |

| 11z | 2,5-dibromo | 15 |

Data sourced from: Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. nih.gov

The data demonstrates that compounds with a halogen at the 2-position and another at the 5-position of the benzenesulfonamide ring are potent inhibitors of SGK1. nih.gov Specifically, compounds with 2,5-dihalo substitutions, such as 2,5-dichloro (11n), 2-chloro-5-bromo (11w), 2-chloro-5-iodo (11x), and 2,5-dibromo (11z), displayed IC₅₀ values in the low nanomolar range. nih.gov These findings underscore the significance of the substitution pattern on the benzenesulfonamide moiety for achieving high-affinity binding to the kinase. The development of such potent inhibitors from the sulfonamide class provides a promising avenue for therapeutic intervention in diseases driven by aberrant SGK1 activity.

Viii. Future Research Directions and Challenges

Exploration of Novel Biological Targets for 5-Chloro-2-fluorobenzenesulfonamide

Future research is poised to investigate novel biological targets for this compound beyond its currently known activities. The structural motifs of this compound, particularly the substituted benzenesulfonamide (B165840) core, are prevalent in inhibitors of various enzymes crucial to disease pathways.

A primary area of interest is the continued exploration of its inhibitory activity against different isoforms of carbonic anhydrases (CAs) . CAs are zinc metalloenzymes involved in numerous physiological and pathological processes, making them attractive drug targets for conditions like glaucoma, epilepsy, and certain types of cancer nih.govtandfonline.com. The specific substitution pattern of this compound may offer selectivity towards particular CA isoforms, a critical factor in developing drugs with fewer side effects mdpi.com. Research into benzenesulfonamides and tetrafluorobenzenesulfonamides has demonstrated that substitutions on the benzene (B151609) ring significantly influence their inhibitory potency and selectivity against various CA isoforms, including tumor-associated ones like CA IX and XII nih.govacs.org.

Another promising avenue is the investigation of this compound as a scaffold for kinase inhibitors . Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer and other diseases. Sulfonamide-based compounds have been successfully developed as kinase inhibitors rsc.org. The unique electronic properties conferred by the chlorine and fluorine atoms in this compound could be exploited to design potent and selective inhibitors of specific kinases. Sulfonyl fluoride probes have been effectively used to profile kinase engagement in live cells, indicating the potential for sulfonamide-based compounds to target the ATP-binding site of a broad range of kinases nih.govresearchgate.net.

Furthermore, the potential of fluorinated benzenesulfonamides to inhibit amyloid-β aggregation suggests a possible role in developing therapeutics for neurodegenerative diseases like Alzheimer's researchgate.net. The specific substitution pattern of this compound warrants investigation in this context.

| Potential Biological Target Class | Rationale for Exploration | Therapeutic Areas |

| Carbonic Anhydrases | Benzenesulfonamide is a known pharmacophore for CA inhibition; substitutions can modulate isoform selectivity. mdpi.comnih.govacs.org | Glaucoma, Epilepsy, Cancer, Anti-infectives nih.gov |

| Protein Kinases | The sulfonamide moiety is present in existing kinase inhibitors; halogen substitutions can enhance binding affinity. rsc.orgmdpi.com | Cancer, Inflammatory Diseases |

| Amyloid-β Aggregation | Fluorinated benzenesulfonamides have shown potential to inhibit the aggregation of amyloid-β peptides. researchgate.net | Alzheimer's Disease |

Advanced Synthetic Methodologies for Enhanced Diversity

To fully explore the therapeutic potential of this compound, the development of advanced synthetic methodologies is crucial for generating a diverse library of derivatives. Future research will likely focus on combinatorial and diversity-oriented synthesis approaches.

One promising strategy is the use of click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to append a wide variety of molecular fragments to the benzenesulfonamide scaffold nih.govacs.org. This approach allows for the rapid synthesis of a large number of derivatives with diverse functionalities, which can then be screened for biological activity against various targets.

Furthermore, the development of efficient one-pot synthesis procedures can streamline the production of asymmetrically substituted ureido benzenesulfonamides, which have shown promise as carbonic anhydrase inhibitors acs.org. Such methods, which may involve the in situ generation of reactive intermediates, can significantly improve the efficiency and reduce the cost of synthesizing novel derivatives acs.org.

The synthesis of substituted benzenesulfonamides often involves multi-step procedures, including Sandmeyer reactions and cross-coupling reactions, to introduce various substituents onto the aromatic ring nih.gov. Future research will aim to develop more efficient and versatile methods for these transformations, allowing for greater control over the final structure of the molecule.

| Synthetic Methodology | Application for this compound | Potential Advantages |

| Click Chemistry (e.g., CuAAC) | Attachment of diverse molecular fragments to the core structure. nih.govacs.org | High efficiency, broad substrate scope, rapid generation of compound libraries. |

| One-Pot Synthesis | Streamlined production of complex derivatives, such as ureido-substituted analogs. acs.org | Increased efficiency, reduced waste, lower cost. |

| Advanced Cross-Coupling Reactions | Introduction of a wide range of substituents onto the benzene ring. nih.gov | Greater structural diversity and fine-tuning of biological activity. |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A deeper understanding of the molecular mechanisms of action of this compound and its derivatives can be achieved through the integration of multi-omics data. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to drug treatment.

Proteomics can be employed to identify the protein targets of this compound and to understand its effects on cellular pathways. For instance, global proteomics has been used to investigate the mechanism of action of novel sulfonamides against methicillin-resistant Staphylococcus aureus, revealing effects on various bacterial processes such as nucleic acid synthesis, translation, and cell wall biosynthesis tandfonline.com. A similar approach could elucidate the targets and pathways affected by this compound in cancer cells or other disease models. Quantitative proteomics has also been used to study the effects of the sulfonamide antibiotic sulfadiazine on Arabidopsis thaliana, identifying differentially abundant proteins related to stress responses and metabolism nih.gov.

Metabolomics can provide insights into the metabolic perturbations caused by this compound. The metabolic profiling of cells or organisms after treatment can reveal changes in key metabolic pathways, which can help to identify the mechanism of action and potential off-target effects. For example, metabolomic studies have been used to understand the metabolic profiles of sulfonamide antibiotics by cytochrome P450 enzymes nih.gov.

The integration of proteomic and metabolomic data can provide a more comprehensive picture of the drug's effects. This integrated approach can help to identify biomarkers of drug response and to develop strategies to overcome drug resistance.

Development of Co-crystal Structures with Target Proteins for Rational Drug Design

The development of co-crystal structures of this compound and its derivatives with their target proteins is a critical step in rational drug design. High-resolution X-ray crystallography can provide detailed information about the binding mode of the inhibitor, including the specific interactions with amino acid residues in the active site of the target protein.

This structural information is invaluable for designing more potent and selective inhibitors. For example, the crystal structures of benzenesulfonamide inhibitors in complex with carbonic anhydrase II have revealed that the sulfonamide group coordinates with the catalytic zinc ion, while the substituted phenyl ring makes van der Waals contacts with hydrophobic residues in the active site mdpi.com. The specific interactions of the substituents on the benzene ring with the hydrophilic and hydrophobic regions of the active site are crucial for binding affinity and selectivity mdpi.com.

The crystal structures of sulfonamide boronic acids in complex with AmpC β-lactamase have shown how the geometry and polarity of the sulfonamide group influence the structure-activity relationship nih.gov. Similarly, crystallographic studies of N-substituted benzenesulfonamides with human carbonic anhydrases have provided insights into their binding modes, which can be used to optimize these inhibitors for improved potency and selectivity nih.govtandfonline.com.

By obtaining co-crystal structures of this compound with its targets, researchers can use computational modeling and structure-based drug design to develop new derivatives with improved pharmacological properties. This rational approach can accelerate the drug discovery process and lead to the development of more effective and safer drugs nih.gov.

Addressing Resistance Mechanisms in Antimicrobial Applications

A significant challenge in the development of sulfonamide-based antimicrobials is the emergence of drug resistance. Bacteria can develop resistance to sulfonamides through various mechanisms, including mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), and the acquisition of alternative metabolic pathways.

Future research will focus on developing strategies to overcome these resistance mechanisms. One approach is the design of novel sulfonamide derivatives that can inhibit the resistant forms of DHPS. This can be achieved through a detailed understanding of the structural differences between the wild-type and resistant enzymes.

Another strategy is the use of combination therapy, where a sulfonamide is co-administered with an inhibitor of a different target in the same metabolic pathway. For example, the combination of a sulfonamide with a dihydrofolate reductase inhibitor can lead to a synergistic effect and overcome resistance ftloscience.com.

Furthermore, the development of inhibitors of enzymes that contribute to resistance, such as β-lactamases, can restore the activity of existing antibiotics ftloscience.com. The investigation of bCSE inhibitors, which interfere with the ability of bacteria to resist drugs, is another promising avenue nih.gov.

Understanding the molecular basis of sulfonamide resistance is key to designing new drugs that can evade these mechanisms springernature.com. This includes studying the role of efflux pumps and biofilm formation in reducing the efficacy of sulfonamides.

| Resistance Mechanism | Strategy to Overcome |

| Target enzyme mutation (DHPS) | Design of novel sulfonamides that bind to the mutated enzyme. |

| Alternative metabolic pathways | Combination therapy with inhibitors of other enzymes in the pathway. ftloscience.com |

| Enzymatic drug inactivation | Co-administration with inhibitors of the inactivating enzymes (e.g., β-lactamase inhibitors). ftloscience.com |

| Efflux pumps | Development of efflux pump inhibitors. |

| Biofilm formation | Use of agents that disrupt biofilms or enhance antibiotic penetration. mdpi.com |

Nanotechnology and Drug Delivery Systems for Sulfonamides

Nanotechnology offers promising opportunities to improve the delivery of sulfonamides like this compound, potentially enhancing their therapeutic efficacy and reducing side effects. The encapsulation of sulfonamides in nanoparticles can improve their solubility, stability, and bioavailability.

Polymeric nanoparticles are a versatile platform for drug delivery. Biodegradable polymers such as poly(lactic-co-glycolide) (PLGA) can be used to encapsulate drugs, allowing for controlled and sustained release nih.govmdpi.comphosphorex.com. Sulfonamide-functionalized polymeric nanoparticles have been shown to enhance the in vivo efficacy of 5-fluorouracil in a colorectal cancer model, suggesting that this approach could be beneficial for delivering sulfonamide-based anticancer agents benthamdirect.comnih.gov.

Lipid-based nanocarriers , including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are another promising delivery system. These carriers are biocompatible and can improve the oral bioavailability of poorly soluble drugs nih.govnih.govresearchgate.net. Lipid nanocarriers can also be designed to target specific cells or tissues, thereby increasing the concentration of the drug at the site of action and reducing systemic toxicity mdpi.comscienceopen.com.

Future research in this area will focus on the development of "smart" nanocarriers that can release their drug cargo in response to specific stimuli, such as changes in pH or the presence of certain enzymes at the disease site. The surface of these nanoparticles can also be functionalized with targeting ligands to further enhance their specificity.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-fluorobenzenesulfonamide, and what critical parameters influence yield?

Methodological Answer: A common approach involves sulfonation of a substituted benzene precursor. For example, starting with 2-fluorobenzenesulfonyl chloride, chlorination at the 5-position can be achieved using electrophilic chlorinating agents (e.g., Cl₂/FeCl₃). Subsequent amidation via reaction with ammonia or ammonium hydroxide yields the sulfonamide. Key parameters include:

- Temperature control (e.g., chlorination at 0–5°C to minimize side reactions).

- Stoichiometry (excess ammonia ensures complete amidation).

- Purification via recrystallization (ethanol/water mixtures are typical) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and F NMR confirm substitution patterns (e.g., fluorine at C2, chlorine at C5).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 209.5).

- Elemental Analysis : Confirms C, H, N, S, Cl, and F percentages within ±0.3% theoretical values .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., sulfonyl chlorides).

- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations and experimental

- Reaction Path Search : Identify low-energy pathways for sulfonation and chlorination using density functional theory (DFT).

- Transition State Analysis : Predict activation barriers to optimize temperature and catalyst selection (e.g., FeCl₃ vs. AlCl₃).

- Machine Learning : Train models on existing sulfonamide syntheses to predict optimal solvent systems (e.g., DMF vs. THF) .

Q. How should researchers resolve contradictory data in reaction yields or byproduct formation?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., reactant ratios, catalysts).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates.

- Byproduct Identification : LC-MS or GC-MS analysis to trace impurities (e.g., over-chlorinated derivatives).

- Feedback Loops : Integrate computational predictions (e.g., steric hindrance at C5) with experimental adjustments .

Q. What strategies improve selectivity in fluorination and sulfonamide formation?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., nitro) to steer electrophilic substitution.

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance sulfonyl chloride reactivity .

Q. How can researchers validate the biological relevance of this compound in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays : Test against carbonic anhydrase isoforms (e.g., hCA II) using stopped-flow spectrophotometry.

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities at the active site.

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 5-Bromo-2-fluorobenzenesulfonamide) to assess halogen effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.